molecular formula C26H22N4O4 B2653546 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-20-0

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2653546
CAS No.: 1251674-20-0
M. Wt: 454.486
InChI Key: YUNXAJARIUAZBI-UHFFFAOYSA-N
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Description

Historical Development of Pyrazoloquinoline Research

The exploration of pyrazoloquinolines began in earnest during the late 20th century, driven by the need for novel heterocyclic frameworks with improved bioactivity. Early synthetic efforts focused on cyclization strategies involving hydrazine-mediated ring closure, as demonstrated in the 2004 synthesis of 3-aryl-5H-pyrazolo[4,3-c]quinolines via alkylation of 3-aroyl-1H-quinolin-4-ones followed by acetic acid–mediated cyclization. These foundational methods established the feasibility of constructing the pyrazolo[4,3-c]quinoline core, enabling subsequent pharmacological investigations.

By 2010, comprehensive reviews highlighted the scaffold’s versatility, noting its anti-inflammatory, anticancer, and antiviral properties. For example, pyrazolo[4,3-c]quinolines were found to inhibit phosphodiesterase-4 (PDE4) and modulate adenosine A3 receptors, positioning them as candidates for neurological and inflammatory disorders. The discovery of β-glucuronidase inhibitory activity in 2017 further expanded their therapeutic potential, particularly in mitigating drug-induced toxicity.

Significance of Methoxyphenyl-Substituted Pyrazolo[4,3-c]quinoline-8-carboxamides

The introduction of methoxyphenyl groups at specific positions of the pyrazolo[4,3-c]quinoline scaffold has been instrumental in optimizing bioactivity. Methoxy (-OCH3) substituents enhance molecular interactions through hydrogen bonding and π-π stacking while improving solubility profiles. In 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide , the 4-methoxyphenyl group at position 2 and the 2-methoxyphenylmethyl carboxamide at position 8 contribute to:

  • Target selectivity : Methoxy groups fine-tune electronic effects, favoring interactions with hydrophobic pockets in enzymes like β-glucuronidase.
  • Metabolic stability : The electron-donating nature of methoxy groups reduces oxidative degradation, extending half-life in vivo.
  • Synergistic effects : Dual methoxy substitutions on the phenyl rings enhance binding affinity, as observed in derivatives inhibiting nitric oxide (NO) production.

Recent synthetic advances, such as the use of palladium-catalyzed cross-coupling reactions, have enabled precise functionalization at positions 2 and 8. For instance, carboxamide linkages at position 8, as seen in the target compound, improve water solubility without compromising membrane permeability.

Table 1 : Key Structural Features and Their Pharmacological Implications

Position Substituent Role in Bioactivity Example Activity
2 4-Methoxyphenyl Enhances π-π interactions β-Glucuronidase inhibition
8 Carboxamide with 2-MeO Improves solubility & target affinity Anti-inflammatory effects
3 Oxo group Stabilizes tautomeric forms PDE4 inhibition

Research Evolution and Current State of Knowledge

Contemporary research on pyrazolo[4,3-c]quinolines emphasizes structure-activity relationship (SAR) studies and computational modeling. Quantitative SAR (QSAR) analyses of anti-inflammatory derivatives, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline, have identified critical substituents for NO suppression. Similarly, molecular docking studies on β-glucuronidase inhibitors reveal that methoxy groups at position 2 and 4 stabilize ligand-enzyme complexes through hydrophobic and hydrogen-bonding interactions.

The synthesis of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide represents a convergence of these advancements. Its carboxamide side chain, derived from benzylamine precursors, introduces conformational flexibility, enabling adaptation to diverse binding sites. Current efforts focus on hybrid derivatives combining pyrazolo[4,3-c]quinoline cores with pharmacophores from known kinase inhibitors, aiming to exploit dual-target mechanisms.

Emerging trends include the use of flow chemistry for scalable synthesis and the integration of machine learning to predict substituent effects on bioavailability. These innovations underscore the scaffold’s enduring relevance in drug discovery, particularly for multifactorial diseases requiring polypharmacological interventions.

Properties

CAS No.

1251674-20-0

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-33-19-10-8-18(9-11-19)30-26(32)21-15-27-22-12-7-16(13-20(22)24(21)29-30)25(31)28-14-17-5-3-4-6-23(17)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

YUNXAJARIUAZBI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include various aryl halides, amines, and carboxylic acids, under conditions such as palladium-catalyzed cross-coupling reactions and amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carboxamide would yield amines .

Scientific Research Applications

Structural Features

The compound features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may improve its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazoloquinolines, including the compound . Research indicates that derivatives of this class exhibit significant cytotoxicity against various cancer cell lines:

  • Inhibition of Cancer Cell Lines :
    • The compound has shown promising results against HCT116 (colon cancer) with an IC50_{50} value of 0.39 ± 0.06 μM and MCF-7 (breast cancer) with an IC50_{50} of 0.46 ± 0.04 μM .

Anti-inflammatory Properties

Additionally, compounds within this chemical class have been explored for their anti-inflammatory effects. They modulate inflammatory pathways and may serve as potential therapeutic agents for conditions characterized by chronic inflammation.

Synthetic Methods

The synthesis of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions including condensation and cyclization processes that yield the pyrazoloquinoline framework .

Derivative Studies

Research has indicated that modifications to the pyrazoloquinoline structure can enhance biological activity. For example, substituents on the phenyl rings can significantly affect potency and selectivity against specific cancer types .

Data Summary Table

Application Activity IC50_{50} Cell Line
AnticancerInhibition of cell proliferationHCT116: 0.39 μMColon Cancer
MCF-7: 0.46 μMBreast Cancer
Anti-inflammatoryModulation of inflammatory pathwaysN/AN/A

Study on Anticancer Efficacy

In a study conducted by Li et al., various pyrazoloquinoline derivatives were screened for their anticancer activity. The compound exhibited significant inhibition against multiple cancer cell lines, demonstrating its potential as a lead compound for further drug development .

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds, revealing that modifications to the pyrazoloquinoline structure could lead to enhanced efficacy in reducing inflammatory markers in vitro.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound R (Position 2) Carboxamide Substituent Molecular Weight (g/mol)
Target Compound 4-OCH₃ N-[(2-OCH₃)benzyl] ~503.5 (estimated)
2-(4-Cl-phenyl) Analog () 4-Cl N-[(2-OCH₃)benzyl] ~487.5 (estimated)

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological effects, including anticancer, antibacterial, and antioxidant properties.

Chemical Structure:

  • Molecular Formula: C20H20N4O3
  • Molecular Weight: 364.40 g/mol
  • CAS Number: Not specifically listed in the provided sources.

Anticancer Activity

Research has indicated that compounds similar to pyrazoloquinolines exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
A431 (epidermoid carcinoma)44.77
HCT116 (colon cancer)201.45
BJ-1 (normal fibroblast)92.05

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In studies involving various bacterial strains, it demonstrated notable effectiveness:

Bacterial StrainActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaModerate

Molecular docking studies have further corroborated these findings, indicating a strong binding affinity to bacterial targets, which may enhance its antibacterial efficacy.

Antioxidant Activity

Antioxidant assays have shown that pyrazoloquinoline derivatives possess significant radical scavenging activity. For instance, the DPPH assay results indicated that these compounds can effectively neutralize free radicals, which is essential for preventing oxidative stress-related diseases:

Assay TypeResultReference
DPPH Radical ScavengingHigh activity

The biological activities of This compound are thought to involve multiple mechanisms:

  • Inhibition of cell proliferation: The compound interferes with cell cycle progression in cancer cells.
  • Induction of apoptosis: It activates apoptotic pathways leading to programmed cell death.
  • Antioxidant mechanisms: By scavenging free radicals, it reduces oxidative damage to cellular components.

Case Studies

A recent study published in Nature Scientific Reports highlighted the use of similar compounds in treating colon cancer. The study demonstrated that these pyrazoloquinoline derivatives could significantly reduce tumor size in animal models while maintaining low toxicity levels compared to conventional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and what coupling agents are optimal for amide bond formation?

  • Methodology : Use a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with NMM (N-methylmorpholine) to activate the carboxylic acid intermediate. This approach minimizes side reactions and improves yield for the carboxamide group formation. Purification via vacuum filtration and washing with methanol is recommended to isolate the product .
  • Table 1 : Common reagents for amide bond formation:

ReagentSolventBaseYield Range
PyBOPDMFNMM50–70%
HATUDCMDIPEA60–75%

Q. How can spectroscopic methods (NMR, MS) be optimized for structural confirmation?

  • NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons in the quinoline and pyrazole moieties. For methoxy groups, integrate singlet peaks at δ 3.8–4.0 ppm.
  • MS : Employ high-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z calculated for C₂₆H₂₂N₄O₄: 454.16; observed: 454.15 ± 0.02) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement, twinning) be resolved during structural refinement?

  • Methodology : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters. For twinned data, apply the HKLF5 format and refine twin laws (e.g., BASF parameter). Validate results with PLATON to check for missed symmetry or pseudomerohedral twinning .
  • Key Software :

  • SHELXL: Refinement of anisotropic parameters .
  • WinGX: Integration of validation tools (e.g., CHECKCIF) .

Q. What experimental strategies mitigate oxidative degradation during storage or reaction conditions?

  • Insights : The compound’s pyrazole and quinoline scaffolds are susceptible to oxidation. Store under inert atmosphere (argon) at –20°C in amber vials. Avoid prolonged exposure to RuO₂/NaIO₄-based oxidative conditions, which degrade the methoxy substituents .

Q. How can computational modeling predict binding affinities or metabolic stability for this compound?

  • Approach : Use AutoDock Vina for docking studies targeting quinoline-binding receptors (e.g., kinase domains). For metabolic stability, apply SwissADME to predict cytochrome P450 interactions, focusing on O-demethylation of methoxy groups .

Data Analysis and Validation

Q. How should researchers validate crystallographic data to meet IUCr standards?

  • Protocol :

Calculate Rint to assess data quality (ideal: < 5%).

Use ORTEP-3 to visualize anisotropic displacement ellipsoids and confirm thermal motion consistency .

Cross-validate hydrogen bonding and π-π stacking interactions with Mercury software .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across assays?

  • Methodology : Apply Grubbs’ test to identify outliers in IC₅₀ datasets. Use multivariate analysis (e.g., PCA) to differentiate assay-specific variables (e.g., solvent polarity, cell line variability) .

Synthesis of Analogues

Q. What strategies enable selective functionalization of the quinoline core for SAR studies?

  • Approach :

  • C-8 Position : Introduce halogens (Br, Cl) via electrophilic substitution using NBS or SOCl₂ .
  • C-4 Methoxy Group : Replace with trifluoromethyl (-CF₃) using Ullmann coupling for enhanced lipophilicity .

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